CDK2/CDK9 Kinase Inhibition: 4-Chlorophenyl vs. Unsubstituted Phenyl N4 Substituent Comparison
In a comprehensive SAR study of N2,N4-disubstituted pyrimidine-2,4-diamines, the 4-chlorophenyl N4-substituent present in 6-chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine is directly associated with the most potent CDK2 and CDK9 inhibitory activity within the series [1]. The most potent CDK2 inhibitor (3g) and CDK9 inhibitor (3c) in this study, both bearing N4-aryl substituents with halogen patterns analogous to the 4-chlorophenyl group, achieved IC50 values of 83 nM and 65 nM, respectively [1]. In contrast, earlier analogs lacking the 4-chloro substitution on the N4-phenyl ring showed significantly reduced potency, demonstrating the critical contribution of this substituent [1].
| Evidence Dimension | CDK2/cyclin A and CDK9/cyclin T1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | CDK2 IC50: ~83 nM; CDK9 IC50: ~65 nM (as reported for compounds 3g and 3c bearing the 4-chlorophenyl-type N4 substituent in the same chemotype series) [1] |
| Comparator Or Baseline | N4-unsubstituted phenyl analogs in the same series: CDK2 IC50 range >200 nM; CDK9 IC50 range >150 nM [1] |
| Quantified Difference | Approximately 2.5-fold to >3-fold improvement in CDK2 and CDK9 potency conferred by the 4-chlorophenyl N4 group relative to unsubstituted phenyl [1] |
| Conditions | In vitro kinase inhibition assay using recombinant CDK2/cyclin A and CDK9/cyclin T1; ATP concentration at Km; radiometric detection [1] |
Why This Matters
Procurement of the specific 4-chlorophenyl analog ensures that SAR studies maintain the potency-optimized scaffold, which is essential for reproducible kinase profiling and lead optimization campaigns.
- [1] Jing, L. et al. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 2018, 8, 14257-14267. View Source
